

# Application Notes and Protocols for the Derivatization of 3-Bromo-5-methylpicolinonitrile

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## Compound of Interest

Compound Name: 3-Bromo-5-methylpicolinonitrile

Cat. No.: B1344256

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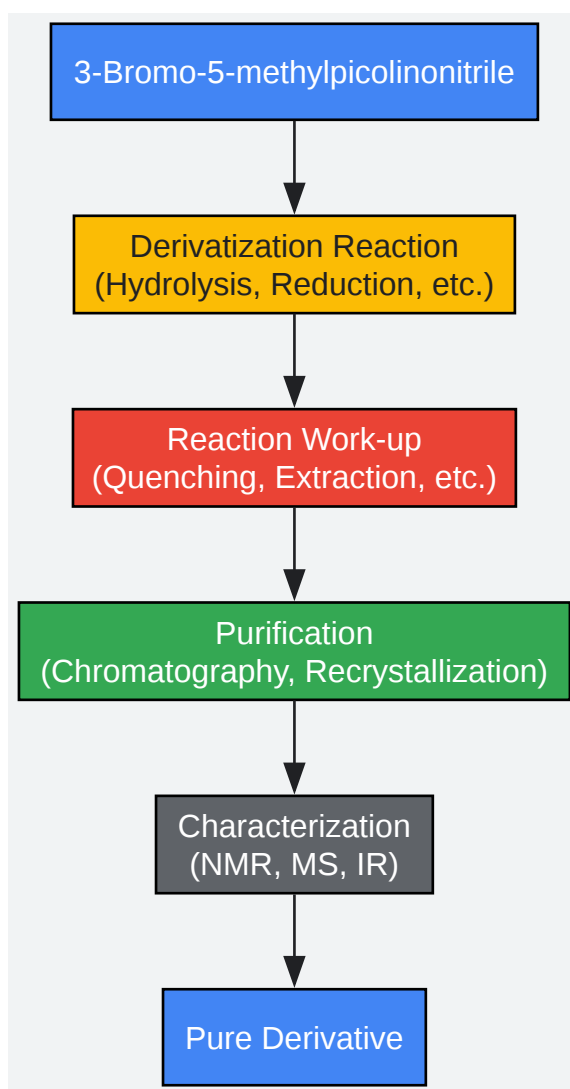
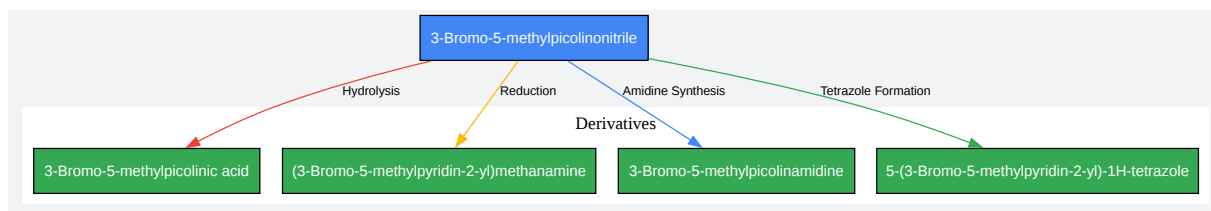
Audience: Researchers, scientists, and drug development professionals.

## Introduction

**3-Bromo-5-methylpicolinonitrile** is a versatile bifunctional building block in medicinal chemistry and agrochemical research. Its pyridine core, substituted with a bromine atom, a methyl group, and a nitrile moiety, offers multiple reaction sites for structural elaboration. The bromine atom is amenable to various cross-coupling reactions, while the nitrile group can be transformed into a range of other functional groups, significantly impacting the physicochemical and pharmacological properties of the resulting molecules. This document provides detailed application notes and experimental protocols for the derivatization of the nitrile group in **3-Bromo-5-methylpicolinonitrile**.

## Key Derivatization Pathways

The nitrile group of **3-Bromo-5-methylpicolinonitrile** can be readily converted into several key functional groups, including carboxylic acids, primary amines, amidines, and tetrazoles. Each of these transformations opens up new avenues for lead optimization and the development of novel bioactive compounds.



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